molecular formula C14H22O6S B1677527 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 62921-74-8

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Número de catálogo: B1677527
Número CAS: 62921-74-8
Peso molecular: 318.39 g/mol
Clave InChI: IUDNRKGPFWUYIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a chemical compound known for its unique properties and applications in various fields. It is a colorless to light yellow liquid with high solubility and stability, making it a valuable reagent in organic synthesis and industrial processes .

Métodos De Preparación

The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The process includes several steps:

Análisis De Reacciones Químicas

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is primarily used as a reagent in organic chemistry for synthesizing complex molecules. Its sulfonate group enhances reactivity, making it suitable for nucleophilic substitution reactions.

Case Study : In a study published by the Royal Society of Chemistry, this compound was employed in the synthesis of various functionalized molecules, demonstrating its utility in creating complex organic structures .

Bioconjugation

The compound serves as an important tool in biochemistry for preparing bioconjugates. Its ability to react with biomolecules allows for the development of targeted drug delivery systems and imaging agents.

Data Table: Bioconjugation Applications

Application TypeDescriptionExample Use Case
Drug Delivery SystemsEnhances solubility and stability of drugsConjugation with therapeutic agents
Imaging AgentsLabels biomolecules for visualizationFluorescent probes in microscopy

Drug Development

In medicinal chemistry, it plays a crucial role in developing new therapeutic agents. Its solubility in aqueous media makes it ideal for formulating drug delivery systems that can improve bioavailability.

Case Study : Research has shown that compounds similar to this compound are effective in enhancing the pharmacokinetics of various drugs, leading to improved therapeutic outcomes .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials due to its chemical stability and reactivity.

Data Table: Industrial Applications

IndustryApplicationBenefits
Specialty ChemicalsProduction of surfactants and emulsifiersEnhanced performance properties
Material ScienceDevelopment of polymer additivesImproved material characteristics

Mecanismo De Acción

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic pathways to create complex molecules .

Comparación Con Compuestos Similares

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its high solubility and stability. Similar compounds include:

Actividad Biológica

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, commonly referred to as m-PEG4-Tos, is a sulfonate ester compound with significant applications in chemical biology and materials science. Its structure includes a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, making it a valuable compound in various biological applications.

  • CAS Number : 62921-74-8
  • Molecular Formula : C13H18O5S
  • Molecular Weight : 286.35 g/mol

Biological Activity Overview

The biological activity of m-PEG4-Tos has been explored primarily in the context of its derivatives and its role in nanoparticle synthesis. Here are key areas of biological activity associated with this compound:

  • Antimicrobial Activity :
    • Research indicates that derivatives synthesized from m-PEG4-Tos exhibit antitubercular activity against Mycobacterium tuberculosis . This suggests potential applications in developing new treatments for tuberculosis.
  • Nanoparticle Synthesis :
    • m-PEG4-Tos acts as both a reducing agent and a capping ligand in the synthesis of metal nanoparticles. For instance, it facilitates the reduction of iron (III) acetylacetonate to iron nanoparticles while controlling their growth and preventing aggregation .
    • The effectiveness of m-PEG4-Tos in synthesizing nanoparticles can be influenced by the chain length of the PEG moiety, affecting the morphology of the resultant nanoparticles (e.g., cubic vs. spherical shapes) .
  • Cytotoxicity Studies :
    • Studies evaluating the cytotoxicity of nanoparticles synthesized using m-PEG4-Tos show promising results regarding biocompatibility. For example, magnetite nanoparticles capped with m-PEG4-Tos were tested on human hepatoma cell lines, demonstrating acceptable levels of cytotoxicity .

Case Study 1: Antitubercular Activity

A study conducted on various derivatives of m-PEG4-Tos revealed that specific synthesized compounds displayed significant inhibitory effects against Mycobacterium tuberculosis. The methodology involved synthesizing diamines and amino alcohols from m-PEG4-Tos and testing their efficacy through standard antimicrobial assays.

Case Study 2: Nanoparticle Formation

In another investigation, m-PEG4-Tos was used to synthesize iron oxide nanoparticles. The study highlighted how varying the concentration of m-PEG4-Tos influenced the size and shape of the nanoparticles. The results indicated that optimal concentrations resulted in well-defined cubic structures, enhancing their potential use in biomedical applications such as drug delivery systems.

Data Tables

Property Value
CAS Number62921-74-8
Molecular FormulaC13H18O5S
Molecular Weight286.35 g/mol
Antitubercular ActivityEffective against M. tuberculosis
Nanoparticle MorphologyCubic/Spherical depending on PEG chain length

Q & A

Q. Basic: What are the key synthetic methodologies for preparing 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate?

The compound is synthesized via nucleophilic substitution reactions. A common route involves reacting polyethylene glycol (PEG)-based alcohols (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) or potassium hydroxide (KOH). For example:

  • Step 1 : Activation of the hydroxyl group in the PEG precursor using TsCl under anhydrous conditions (e.g., THF or DMF as solvent) .
  • Step 2 : Reaction at room temperature for 24–72 hours, followed by purification via column chromatography or recrystallization .
    Critical parameters include stoichiometric control of TsCl (1.1–2.0 equivalents) and exclusion of moisture to avoid hydrolysis .

Q. Advanced: How do steric and electronic factors influence its reactivity in multi-step organic syntheses?

The compound’s PEG chain introduces steric hindrance, slowing nucleophilic substitution reactions. For example:

  • Steric Effects : Longer PEG chains (e.g., tri- or tetra-ethylene glycol derivatives) require extended reaction times (up to 3 days) for complete tosylation .
  • Electronic Effects : The electron-withdrawing tosyl group enhances leaving-group ability, favoring SN2 mechanisms. However, bulky nucleophiles (e.g., tetrahydroisoquinolines) may require elevated temperatures (90°C) or polar aprotic solvents (e.g., acetonitrile) to proceed efficiently .
    Optimization strategies include using phase-transfer catalysts or microwave-assisted synthesis to mitigate steric limitations .

Q. Basic: What analytical techniques are used to confirm structure and purity?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify PEG chain integrity (δ 3.5–3.7 ppm for methyleneoxy groups) and tosyl aromatic protons (δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+Na]<sup>+</sup> for C14H22O6S, calculated 341.1034) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in derivatives (e.g., coumarin-based analogs) .

Q. Advanced: How is this compound applied in PET imaging probe development?

It serves as a precursor for <sup>18</sup>F-labeled folates via click chemistry. Key steps include:

  • Propargylation : Reaction with propargyl bromide in DMF using NaH as a base to install an alkyne handle .
  • Radiofluorination : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with <sup>18</sup>F-azide derivatives, enabling tumor-targeted PET imaging .
    Challenges include minimizing radiolysis during purification and ensuring radiochemical yields >80% through optimized reaction kinetics .

Q. Basic: What are recommended storage conditions to prevent degradation?

  • Store under inert gas (N2 or Ar) at –20°C to avoid hydrolysis of the tosyl group.
  • Use amber vials to prevent UV-induced decomposition .
  • Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) before use in sensitive reactions .

Q. Advanced: What strategies address contradictory reactivity data in different solvent systems?

Discrepancies in reaction rates (e.g., THF vs. DMF) arise from solvent polarity and coordination effects:

  • Polar Aprotic Solvents (DMF) : Enhance nucleophilicity but may promote side reactions (e.g., elimination).
  • Ether Solvents (THF) : Favor SN2 pathways but require longer reaction times for bulky substrates .
    Systematic screening using Design of Experiments (DoE) is recommended to balance reaction efficiency and selectivity .

Q. Basic: How is this compound utilized in drug delivery systems?

It functionalizes biomolecules (e.g., peptides, antibodies) with PEG chains to improve solubility and pharmacokinetics:

  • Conjugation : React with amine-bearing drugs via tosyl displacement in buffered aqueous solutions (pH 8–9) .
  • Controlled Release : Hydrolytically labile PEG-Ts linkages enable timed payload release in physiological conditions .

Q. Advanced: What computational methods predict its stability under varying pH conditions?

  • Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the tosyl group in aqueous buffers (pH 5–9). Predictions align with experimental data showing stability at pH 7 but rapid degradation at pH <4 .
  • Density Functional Theory (DFT) : Calculate activation energies for SN2 pathways to guide solvent/base selection .

Q. Basic: What safety precautions are critical during handling?

  • Toxicity : Avoid inhalation or skin contact; use fume hoods and nitrile gloves.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Advanced: How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalyst Recycling : Recover triethylamine via distillation or use immobilized bases (e.g., polymer-supported TEA) .

Propiedades

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDNRKGPFWUYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of toluene sulfonyl chloride (Aldrich, 38 g) and triethylene glycol monomethyl ether (Aldrich, 16.4 g) in dry pyridine (150 ml) was stirred at 0° C. (icebath) for 4 h, followed by 18 h at ambient temperature. The solution was then poured onto ice water (500 ml) and extracted with diethyl ether (3×300 ml). The ether extracts were combined, washed with hydrochloric acid (3 N) and water, dried (sodium sulfate), and concentrated to provide triethylene glycol methyl tosyl ether as a colorless oil (20.0 g, 62% based on glycol), 1H-NMR (CDCl3) δ: 7.75 (d, J=8.0 Hz, 2, 2 phenyl CH), 7.30 (d, J=8.1 Hz, 2, 2 phenyl CH), 4.11 (t, J=4.8 Hz, 2, CH2OS), 3.65-3.41 (m, 10, 5 CH2O), 3.32 (s, 3, CH3O ) and 2.40 (s, 3, benzylic CH3).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In an oven dried 12 L three-necked roundbottom flask, equipped with a magnetic stir bar and a 1000 mL pressure-equalizing dropping funnel, a solution of NaOH (440.0 g, 11.0 mol) is added to 1800 mL water and the mixture is cooled to approximately 0° C. A solution of triethylene glycol monomethyl ether, Formula A, (656.84 g, 4.0 mol) in THF (1000 mL) is added. The clear solution is stirred vigorously at 0° C. for 15 min and a solution of tosyl chloride (915.12, 4.8 mol) in THF (2.0 L) added dropwise over a 1 h period. The reaction mixture is stirred for an additional 1 h at 0° C., and 10% HCl (5.0 L) is added to quench the reaction (to pH 5-7). The two-phase mixture is transferred to a 4 L separatory funnel, the organic layer removed, and the aqueous layer extracted with t-butylmethyl ether (3×250 mL). The combined organic extracts are washed with brine (2×350 mL), dried (MgSO4), and evaporated under reduced pressure to afford Formula B, 1217.6 g (95%) as a light colored oil. This material is taken to the next step without further purification.
Name
Quantity
440 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
4.8 mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of p-toluenesulfonyl chloride (3.17 g, 19.3 mmol) in 20 mL of pyridine was added 2-(2-(2-methoxyethoxy)ethoxy)ethanol (4 g, 21 mmol), which was then stirred at 0° C. for 12 h and at RT for 2 h. To this suspension, water, hexanes, and ethyl acetate were added and separated. The organic layer was neutralized with dilute hydrochloric acid and separated again. The organic layer was dried over with magnesium sulfate and sodium bicarbonate, filtered, and concentrated under reduced pressure to give 4.87 g, 15.3 mmol (79%) of 2-(2-(2-methoxyethoxy)ethoxy)-ethyl 4-methylbenzene sulfonate as a colorless oil.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Toluenesulfonyl chloride (7.15 g, 37.5 mmol) was added to a solution of triethyleneglycol monomethyl ether (5.0 ml, 5.13 g, 31.2 mmol) in 100 ml pyridine. The solution was stirred at RT overnight, the solvent removed and the residue extracted twice with CH2Cl2, washed with 0.1N HCl, water, NaHCO3, brine, dried with MgSO4 and evaporated. 4.5 g crude product was obtained (45%). 1H NMR: (CDCl3, 200 MHz) d 7.80 (d, 2H, ArH), 7.33 (d, 2H, ArH), 4.15 (t, 2H, TsOCH2), 3.80-3.45 (m, 10H, OCH3), 3.36 (d, 3H, OCH3), 2.44 (s, 3H, ArCH3).
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 2
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.